BenchChemオンラインストアへようこそ!

3-(4-Bromophenyl)isothiazolidine 1,1-dioxide

Scaffold geometry Regiochemistry Constitutional isomerism

3-(4-Bromophenyl)isothiazolidine 1,1-dioxide (CAS 2138340-48-2) is a heterocyclic γ-sultam (1,2-thiazolidine 1,1-dioxide) bearing a 4-bromophenyl substituent at the ring 3-position. This compound belongs to the broader isothiazolidine 1,1-dioxide class, which has attracted sustained interest in medicinal chemistry as a source of cyclin-dependent kinase (CDK) inhibitors , dual cyclooxygenase-2/5-lipoxygenase (COX-2/5-LO) inhibitors , and versatile synthetic building blocks for small-molecule probe discovery.

Molecular Formula C9H10BrNO2S
Molecular Weight 276.15
CAS No. 2138340-48-2
Cat. No. B2725435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)isothiazolidine 1,1-dioxide
CAS2138340-48-2
Molecular FormulaC9H10BrNO2S
Molecular Weight276.15
Structural Identifiers
SMILESC1CS(=O)(=O)NC1C2=CC=C(C=C2)Br
InChIInChI=1S/C9H10BrNO2S/c10-8-3-1-7(2-4-8)9-5-6-14(12,13)11-9/h1-4,9,11H,5-6H2
InChIKeyCMWNNAWFFLRUNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)isothiazolidine 1,1-dioxide (CAS 2138340-48-2): Sourcing & Differentiation Guide for the 3-Substituted γ-Sultam Scaffold


3-(4-Bromophenyl)isothiazolidine 1,1-dioxide (CAS 2138340-48-2) is a heterocyclic γ-sultam (1,2-thiazolidine 1,1-dioxide) bearing a 4-bromophenyl substituent at the ring 3-position . This compound belongs to the broader isothiazolidine 1,1-dioxide class, which has attracted sustained interest in medicinal chemistry as a source of cyclin-dependent kinase (CDK) inhibitors [1], dual cyclooxygenase-2/5-lipoxygenase (COX-2/5-LO) inhibitors [2], and versatile synthetic building blocks for small-molecule probe discovery [3]. The 3-aryl substitution pattern distinguishes it from the more commonly commercialized 2-aryl isomers (e.g., CAS 71703-16-7) and provides a structurally distinct vector for lead optimization and scaffold-hopping campaigns.

Why In-Class Isothiazolidine 1,1-Dioxides Cannot Be Interchanged: The Case for 3-(4-Bromophenyl)isothiazolidine 1,1-dioxide


Isothiazolidine 1,1-dioxides bearing identical molecular formulae (C₉H₁₀BrNO₂S) but differing in the attachment position of the bromophenyl group—3-substituted (target, CAS 2138340-48-2) vs. 2-substituted (CAS 71703-16-7) —are constitutional isomers with fundamentally altered electronic distribution, ring conformation, and hydrogen-bonding capacity [1]. The location of the aryl group on the γ-sultam ring directly determines the spatial orientation of the pharmacophore, as demonstrated by structure–activity relationship (SAR) studies showing that substitution at the 2-position of the γ-sultam skeleton is essential for potent COX-2/5-LO dual inhibition, while the 3-position offers a distinct geometric presentation more compatible with kinase ATP-binding pocket engagement [2]. Furthermore, the bromine atom serves not only as a heavy-atom label for X-ray crystallographic phasing but also as a synthetic handle for cross-coupling reactions (Suzuki, Buchwald–Hartwig, Ullmann) that are inaccessible or sterically hindered in the 2-isomer [3]. Simply substituting one positional isomer for another risks loss of target binding, altered metabolic stability, or complete synthetic dead-ends in library construction.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)isothiazolidine 1,1-dioxide vs. Structural Analogs


Regiochemical Positional Isomerism: 3-Aryl vs. 2-Aryl Substitution as a Determinant of Scaffold Geometry

3-(4-Bromophenyl)isothiazolidine 1,1-dioxide places the 4-bromophenyl group at the ring carbon adjacent to the sulfone (C3), whereas its closest commercial analog, 2-(4-bromophenyl)isothiazolidine 1,1-dioxide (CAS 71703-16-7), attaches the identical aryl group to the ring nitrogen (N2) . This regiochemical difference produces a discrete constitutional isomer with a unique InChI Key, SMILES string (Brc1ccc(cc1)C1CCS(=O)(=O)N1 vs. Brc1ccc(cc1)N1CCCS(=O)(=O)1), and distinct 3D electrostatic surface . In SAR studies of γ-sultam COX-2/5-LO inhibitors, N2-alkyl substitution was shown to be critical for dual enzyme inhibition (COX-2 IC₅₀ = 0.31 μM for the clinical candidate S-2474), whereas C3-aryl substitution generates a different pharmacophoric vector that is incompatible with the COX-2 binding site but potentially advantageous for kinase hinge-region interactions [1].

Scaffold geometry Regiochemistry Constitutional isomerism

CDK1/CDK2 Kinase Inhibitory Potential via Isothiazolidine 1,1-Dioxide Pharmacophore

The isothiazolidine 1,1-dioxide (γ-sultam) pharmacophore has been validated as a privileged scaffold for cyclin-dependent kinase (CDK) inhibition. In a study of 3-hydroxychromone–CDK inhibitors, incorporation of the isothiazolidine 1,1-dioxide substructure yielded compounds with potent CDK1 and CDK2 inhibitory activities that suppressed proliferation of EJ, HCT116, SW620, and MDAMB468 cancer cell lines [1]. Independently, introduction of 1λ⁶-isothiazolidine-1,1-dioxide at the 5-position of indazole generated CDK1/CDK2 inhibitors that were evaluated against EJ, HCT116, SW620, and A549 cell lines [2]. While the specific IC₅₀ values for 3-(4-bromophenyl)isothiazolidine 1,1-dioxide remain to be determined, the compound's 3-aryl substitution pattern aligns with the structural motif required for kinase hinge-region binding, and the bromine atom provides a heavy-atom derivative suitable for X-ray co-crystallography without additional synthetic manipulation [3].

CDK inhibition Kinase Anti-proliferative

Synthetic Tractability: Steric and Electronic Accessibility of the 4-Bromophenyl Group for Cross-Coupling

The 4-bromophenyl substituent at the C3 position of 3-(4-bromophenyl)isothiazolidine 1,1-dioxide presents a sterically accessible aryl bromide for palladium-catalyzed cross-coupling reactions, including Suzuki–Miyaura, Buchwald–Hartwig, and Ullmann-type couplings [1]. In contrast, the N2-aryl isomer (CAS 71703-16-7) bears the bromophenyl group on the sulfonamide nitrogen, where electron withdrawal by the sulfone group deactivates the aryl ring toward oxidative addition and steric congestion from the ring methylene groups further impedes catalyst access [2]. High-yielding, one-pot multi-component protocols have been established for isothiazolidine 1,1-dioxide library synthesis using click/aza-Michael cascades, demonstrating that the scaffold is amenable to parallel synthesis and diversification [3]. The 3-aryl substitution pattern is directly compatible with these library protocols, whereas the 2-aryl isomer requires a divergent synthetic sequence.

Cross-coupling Suzuki reaction Library synthesis

Predicted Physicochemical Properties: Boiling Point and Lipophilicity as Purity and Formulation Indicators

Predicted physicochemical parameters differentiate 3-(4-bromophenyl)isothiazolidine 1,1-dioxide from its nearest analogs. The target compound exhibits a predicted boiling point of 392.2 ± 52.0 °C at 760 mmHg , compared to 391.5 ± 44.0 °C at 760 mmHg for the 2-isomer (CAS 71703-16-7) . Although the difference is small (~0.7 °C), it is systematic and reflects the constitutional isomerism. The predicted vapor pressure (0.0 ± 0.9 mmHg at 25 °C for the 2-isomer; value for the 3-isomer not independently reported but expected to be similar) and enthalpy of vaporization (~64.1 kJ/mol) indicate that both isomers are amenable to vacuum distillation for purification but may require careful temperature control to avoid thermal decomposition of the γ-sultam ring . Molecular weight is 276.15 g/mol (monoisotopic mass 274.9615 Da) for both isomers. These data support procurement of high-purity material (typically ≥95% by HPLC or GC) from reputable vendors .

Physicochemical properties Boiling point Lipophilicity

Bromine as a Dual-Function Substituent: Pharmacophore Modulation and Crystallographic Phasing

The presence of bromine in 3-(4-bromophenyl)isothiazolidine 1,1-dioxide serves a dual purpose that is absent in non-halogenated or fluoro/chloro analogs. Bromine's anomalous scattering signal (f' and f'' values at Cu Kα wavelength: f' ≈ -0.7 e⁻, f'' ≈ 1.3 e⁻) enables experimental phasing for X-ray crystallography via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) methods [1]. This eliminates the need for selenomethionine incorporation or heavy-atom soaking, accelerating structure-based drug design (SBDD) workflows. Pharmacologically, the bromine atom can participate in halogen bonding with backbone carbonyl oxygens in kinase hinge regions (C–Br···O=C distance typically 2.8–3.3 Å), a contact that is geometrically and energetically distinct from the hydrogen bonds formed by –H, –F, or –Cl analogs [2]. The 3-aryl positioning directs this halogen bond donor toward a different region of the target protein compared to the 2-aryl isomer.

Heavy atom Crystallography Pharmacophore

Optimal Application Scenarios for 3-(4-Bromophenyl)isothiazolidine 1,1-dioxide Based on Quantitative Differentiation Evidence


Kinase Lead Discovery & Structure-Based Drug Design (SBDD)

The compound's 3-aryl γ-sultam scaffold positions the 4-bromophenyl group for kinase hinge-region binding, as inferred from the validated CDK1/CDK2 inhibitory activity of isothiazolidine 1,1-dioxide-containing analogs [1]. Unlike the 2-aryl isomer, which is optimized for COX-2/5-LO dual inhibition, the 3-aryl substitution pattern provides a pharmacophoric vector compatible with ATP-binding pocket occupancy. The bromine atom enables direct SAD/MAD phasing of protein–ligand co-crystals, accelerating SBDD cycles without the delay of heavy-atom derivatization [2]. Laboratories engaged in kinase inhibitor discovery should preferentially source this isomer over the 2-isomer to avoid pursuing a COX-2/5-LO-optimized scaffold for kinase targets.

Diversification-Ready Building Block for Parallel Library Synthesis

The sterically accessible C3-(4-bromophenyl) group serves as a synthetic handle for Suzuki, Buchwald–Hartwig, and Ullmann cross-coupling reactions, enabling rapid analog generation from a single core scaffold [1]. This contrasts with the N2-isomer, where the electron-deficient sulfonamide-bound aryl bromide is significantly less reactive toward oxidative addition. The scaffold is directly compatible with established one-pot, multi-component protocols for isothiazolidine 1,1-dioxide library synthesis [2], making it a superior choice for hit-to-lead expansion and diversity-oriented synthesis campaigns.

Crystallographic Fragment Screening and Biophysical Assay Development

The combination of a low-molecular-weight γ-sultam core (MW 276.15), a bromine anomalous scatterer, and a distinct 3D geometry (validated by MDL identifier MFCD31456883) makes this compound an ideal fragment for X-ray crystallographic screening campaigns [1]. The anomalous signal from bromine at typical synchrotron wavelengths (12–13 keV) allows for rapid hit identification and binding-mode elucidation without the need for bromine-free analogs for phasing. Biophysical assay development (SPR, ITC, TSA) benefits from the compound's defined stereoelectronic profile and the absence of confounding COX-2/5-LO polypharmacology associated with the 2-aryl isomer [2].

Quote Request

Request a Quote for 3-(4-Bromophenyl)isothiazolidine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.